molecular formula C28H24ClN7O B2388834 N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902445-34-5

N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide

Cat. No. B2388834
CAS RN: 902445-34-5
M. Wt: 510
InChI Key: GLTIZUVRURXACN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide group (N-C=O), a triazoloquinazolin group, and a chlorophenyl group . These groups are common in many pharmaceuticals and synthetic organic compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.

Scientific Research Applications

H1-Antihistaminic Agents

Research has explored the synthesis and pharmacological investigation of novel triazoloquinazolinones and related compounds as a new class of H1-antihistaminic agents. These compounds were synthesized through innovative routes and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. For example, one study presented a series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, with certain compounds emerging as highly potent and offering a basis for developing new H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2009).

Anticancer Activity

Another area of research involves the synthesis and evaluation of triazoloquinazolinones and their derivatives for anticancer activity. Compounds based on this structure have been tested across various human tumor cell lines, showing selective influence and promising anticancer potential. For instance, derivatives of 5-amino-1-aryl-1H-1,2,3-triazoles, including quinazolinone scaffolds, were investigated for their effects on ovarian and lung cancer cell lines, exhibiting significant activity and lower toxicity compared to traditional chemotherapy agents (Pokhodylo et al., 2020).

Antimicrobial and Nematicidal Agents

Research has also explored the antimicrobial and nematicidal properties of triazoloquinazolinone derivatives. A series of compounds were synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as nematodes, showing significant antimicrobial and nematicidal properties. This suggests potential applications in developing new antimicrobial agents (Reddy et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without more specific information, it’s difficult to provide a detailed safety assessment for this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanoyl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanoyl chloride", "2-(4-chlorophenyl)ethylamine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanoyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Add 2-(4-chlorophenyl)ethylamine to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide as a solid." ] }

CAS RN

902445-34-5

Product Name

N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide

Molecular Formula

C28H24ClN7O

Molecular Weight

510

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

InChI

InChI=1S/C28H24ClN7O/c29-21-15-13-19(14-16-21)17-18-30-25(37)12-6-11-24-32-33-28-35(24)23-10-5-4-9-22(23)27-31-26(34-36(27)28)20-7-2-1-3-8-20/h1-5,7-10,13-16H,6,11-12,17-18H2,(H,30,37)

InChI Key

GLTIZUVRURXACN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N5C3=NN=C5CCCC(=O)NCCC6=CC=C(C=C6)Cl

solubility

not available

Origin of Product

United States

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